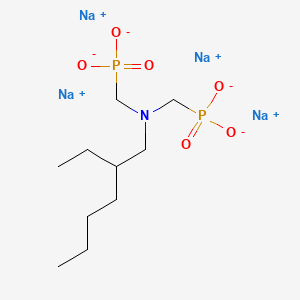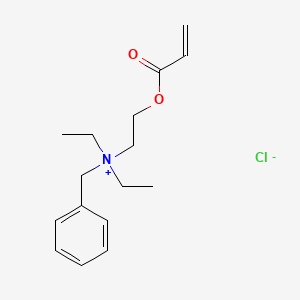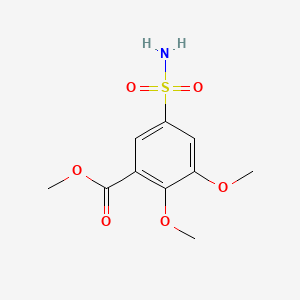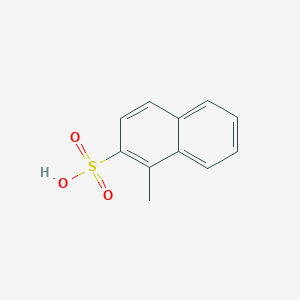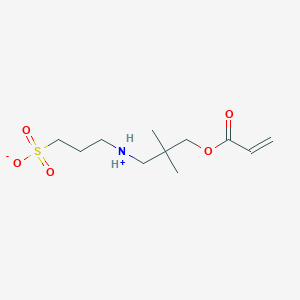
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Aminocarbonyl Intermediate: This step involves the reaction of a suitable amine with a carbonyl compound under controlled conditions to form the aminocarbonyl intermediate.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexyl halide reacts with the aminocarbonyl intermediate.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the cyclohexyl-substituted intermediate.
Esterification: The final step involves the esterification of the nonanedioic acid with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate can be compared with similar compounds such as:
Diethyl 2-((aminocarbonyl)(3-phenyl-3-hydroxypropyl)amino)nonanedioate: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical properties and biological activity.
Diethyl 2-((aminocarbonyl)(3-methyl-3-hydroxypropyl)amino)nonanedioate: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72814-26-7 |
|---|---|
Fórmula molecular |
C23H42N2O6 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
diethyl 2-[carbamoyl-(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C23H42N2O6/c1-3-30-21(27)15-11-6-5-10-14-19(22(28)31-4-2)25(23(24)29)17-16-20(26)18-12-8-7-9-13-18/h18-20,26H,3-17H2,1-2H3,(H2,24,29) |
Clave InChI |
FBGRKWRYTJJONG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCC(C(=O)OCC)N(CCC(C1CCCCC1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


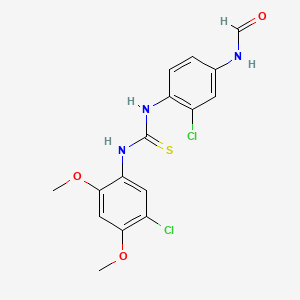

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)


